Propyl 2-mercaptopropionate

Description

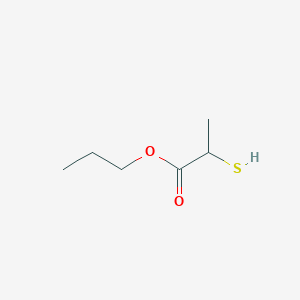

Structure

3D Structure

Properties

IUPAC Name |

propyl 2-sulfanylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2S/c1-3-4-8-6(7)5(2)9/h5,9H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZNSBSIVODFXBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC(=O)C(C)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70941577 | |

| Record name | Propyl 2-sulfanylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70941577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless liquid; Cooked brown and roasted meat aroma | |

| Record name | Propyl 2-mercaptopropionate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1655/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

193.00 °C. @ 760.00 mm Hg | |

| Record name | Propyl 2-mercaptopropionate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032495 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

slightly, Sparingly soluble in water; soluble in pentane and diethyl ether, Soluble (in ethanol) | |

| Record name | Propyl 2-mercaptopropionate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032495 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Propyl 2-mercaptopropionate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1655/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.014-1.020 | |

| Record name | Propyl 2-mercaptopropionate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1655/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

19788-50-2 | |

| Record name | Propyl 2-mercaptopropanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19788-50-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propyl 2-mercaptopropionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019788502 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propyl 2-sulfanylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70941577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PROPYL 2-MERCAPTOPROPIONATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROPYL 2-MERCAPTOPROPIONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A6API9I47Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Propyl 2-mercaptopropionate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032495 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Advanced Synthetic Methodologies and Reaction Mechanisms of Propyl 2 Mercaptopropionate

Established Synthesis Pathways and Mechanistic Elucidation

Propyl 2-mercaptopropionate is a chemical compound with significant applications in various fields, necessitating efficient and well-understood synthetic routes. The primary methods for its synthesis and subsequent derivatization involve classic esterification reactions and modern "click" chemistry, specifically thiol-ene additions. This article delves into the advanced methodologies and reaction mechanisms governing its formation and functionalization.

The synthesis of this compound is fundamentally an esterification process. One established industrial method involves the reaction of an acrylic acid ester, in this case, propyl acrylate, with hydrogen sulfide (B99878). This reaction proceeds via a Michael addition mechanism. The process is carefully controlled to favor the formation of the desired mercaptopropionic acid ester while minimizing the production of byproducts like monothiodipropionic acid esters. googleapis.com Low reaction temperatures, generally between 0°C and 40°C, are preferred to enhance the yield of the target mercaptoester. googleapis.comgoogle.com

Another common approach is the direct esterification of 2-mercaptopropionic acid with propanol (B110389). This is a reversible reaction typically catalyzed by a strong acid. The removal of water, a byproduct, is crucial to drive the equilibrium towards the formation of the ester product.

The choice of catalyst is critical in the synthesis of mercaptopropionic acid esters. For the method involving the reaction of acrylates with hydrogen sulfide, a weakly basic amine catalyst, such as ammonia, is employed. googleapis.comgoogle.com This catalyst system is often enhanced by the presence of a polyether co-catalyst, like poly(ethylene glycol) (PEG) or crown ethers, which improve the reaction efficiency and yield. googleapis.comgoogle.com

In the direct esterification of 3-mercaptopropionic acid with an alcohol, strong acid catalysts are standard. P-toluenesulfonic acid (p-TSA) is a frequently used catalyst for this type of reaction. nih.gov However, catalyst concentration must be carefully optimized. Studies on similar multifunctional mercaptoesters have shown that increasing the acid catalyst concentration can lead to a higher generation of thioester-based side-products, thereby decreasing the purity of the desired product. nih.gov Polymeric resin catalysts are also utilized in various esterification processes and offer advantages such as easier separation from the reaction mixture. chemra.com

Table 1: Catalyst Systems for Mercaptopropionate Ester Synthesis

| Synthesis Route | Catalyst Type | Specific Examples | Key Characteristics |

|---|---|---|---|

| Acrylate + Hydrogen Sulfide | Weakly Basic Amine + Co-catalyst | Ammonia (NH₃) + Poly(ethylene glycol) (PEG) | High yields, minimizes byproduct formation. googleapis.comgoogle.com |

| Direct Esterification | Strong Acid | p-Toluenesulfonic acid (p-TSA), Sulfuric Acid (H₂SO₄) | Requires careful control of concentration to maintain purity. nih.govjetir.org |

| Direct Esterification | Solid Acid Resin | Amberlyst-35, TREVERLYST series | Heterogeneous catalyst, allows for easier separation and potential reuse. chemra.commdpi.com |

The esterification of carboxylic acids is a classic example of an equilibrium-limited, second-order reaction. jetir.orgjchr.org The reaction rate is influenced by several factors:

Temperature : Increasing the reaction temperature generally increases the reaction rate. However, for the synthesis from acrylates, lower temperatures are favored to improve selectivity towards the mercaptoester. googleapis.comgoogle.com

Molar Ratio : An excess of one reactant (typically the alcohol in direct esterification) is used to shift the equilibrium towards the product side.

Catalyst Concentration : The rate of reaction is typically proportional to the catalyst concentration. jetir.org

Thermodynamically, esterification reactions are often slightly exothermic. mdpi.com The reaction is reversible, and the position of the equilibrium is governed by the equilibrium constant (Keq). To achieve high conversion, the byproduct water must be removed from the reaction mixture, for instance, by azeotropic distillation or pervaporation. researchgate.net Kinetic models, such as the Langmuir–Hinshelwood–Hougen–Watson (LHHW) model, have been successfully applied to describe the kinetics of heterogeneous catalytic esterification, indicating that the process is often controlled by the surface reaction between adsorbed species. mdpi.comresearchgate.net

The thiol group (-SH) of this compound is highly reactive and can be readily functionalized using thiol-ene "click" chemistry. This reaction involves the addition of the thiol across a carbon-carbon double bond (an 'ene'). wikipedia.org It is characterized by high efficiency, high selectivity, rapid reaction rates, and mild reaction conditions, making it a powerful tool for materials synthesis and modification. magtech.com.cnnih.gov The reaction can be initiated either by radicals or by a base/nucleophile, with the radical-mediated pathway being the most common. wikipedia.orgscinito.ai

The radical-initiated thiol-ene reaction proceeds through a free-radical chain mechanism. wikipedia.org This process results in an anti-Markovnikov addition of the thiol to the alkene, forming a thioether. wikipedia.org

The mechanism consists of three main stages:

Initiation : A thiyl radical (RS•) is generated. This can be achieved through the decomposition of a thermal initiator (e.g., AIBN) or a photoinitiator, or by direct photolysis of the S-H bond. nih.gov The initiator abstracts a hydrogen atom from the thiol (this compound).

Propagation : This stage involves a two-step cycle.

The thiyl radical adds to the alkene ('ene'), forming a carbon-centered radical intermediate. wikipedia.orgnih.gov

A chain-transfer step occurs where the carbon-centered radical abstracts a hydrogen atom from another thiol molecule. This regenerates a thiyl radical and forms the final thioether product. wikipedia.orgnih.gov This new thiyl radical can then participate in another propagation cycle.

Termination : The reaction ceases when two radicals combine.

This cycle of propagation and chain transfer continues, leading to the rapid and efficient formation of the thiol-ene adduct. nih.gov

Photochemical initiation is a common and efficient method to generate the necessary thiyl radicals for the thiol-ene reaction, offering excellent spatial and temporal control. nih.govrsc.org Photoinitiators are molecules that, upon absorption of light (typically UV), generate reactive species. They are broadly classified into two types.

Type I Photoinitiators (Cleavage Type) : These initiators undergo unimolecular cleavage upon irradiation to form two radicals. Examples include 2,2-dimethoxy-2-phenylacetophenone (B1663997) (DMPA) and (2,4,6-trimethylbenzoyl)diphenylphosphine oxide (TMDPO). sci-hub.boxnih.gov Either or both of the resulting radicals can initiate the reaction by abstracting a hydrogen from the thiol. sci-hub.box

Type II Photoinitiators (H-abstraction Type) : These initiators, such as benzophenone (B1666685) (BP) and thioxanthones (TX), require a co-initiator or synergist (in this case, the thiol itself) to generate radicals. sci-hub.boxnih.gov Upon excitation by light, the initiator abstracts a hydrogen atom directly from the thiol molecule, creating a reactive thiyl radical and a non-reactive ketyl radical. sci-hub.box

Interestingly, thiol-ene reactions can also be initiated without any photoinitiator. researchgate.net Direct irradiation of the thiol, typically with high-energy UV light (e.g., 254 nm), can cause direct photolysis of the S-H bond to generate the thiyl radical. researchgate.netresearchgate.net This approach is advantageous as it avoids potential contamination from initiator fragments in the final product.

Table 2: Common Photoinitiator Systems for Thiol-Ene Reactions

| Initiation Method | Initiator Type | Specific Examples | Mechanism |

|---|---|---|---|

| Photo-initiated | Type I (Cleavage) | DMPA, TMDPO | Unimolecular bond cleavage to form two radical species. sci-hub.box |

| Photo-initiated | Type II (H-abstraction) | Benzophenone (BP), Thioxanthone (TX) | Excited state abstracts a hydrogen atom from the thiol. sci-hub.box |

| Thermal-initiated | Thermal Initiator | AIBN | Thermal decomposition generates radicals. rsc.org |

| Initiator-free | N/A | Direct UV irradiation (e.g., 254 nm) | Direct photolysis of the S-H bond. researchgate.netresearchgate.net |

Thiol-ene Click Reactions in this compound Derivatization

Radical-Initiated Thiol-ene Additions and Mechanistic Pathways

Influence of Substrate Reactivity on Thiol-ene Kinetics

The kinetics of thiol-ene reactions are significantly influenced by the structure and reactivity of the alkene substrate. The reaction proceeds via a free-radical mechanism, and the rate is dependent on both the propagation and chain-transfer steps. The structure of the alkene can determine which of these steps is rate-limiting.

Studies have shown that terminal alkenes generally exhibit higher reactivity compared to internal alkenes. For instance, terminal enes react rapidly with thiols, often achieving complete conversion. Disubstitution on a single carbon of a terminal ene can considerably decrease the reaction rate, while substitution on the carbon alpha to the double bond has a less pronounced effect.

Computational studies have provided insights into the energetics and kinetics of thiol-ene reactions with various alkenes. These studies have helped in establishing a relationship between the alkene structure and its reactivity, which is crucial for predicting reaction outcomes and optimizing conditions. The order of reactivity for a series of alkenes in radical-initiated thiol-ene reactions has been computationally predicted and is generally in good agreement with experimental observations.

Below is a table summarizing the influence of alkene structure on thiol-ene reaction kinetics.

| Alkene Structural Feature | Influence on Reaction Kinetics | Reference |

| Terminal vs. Internal | Terminal enes are generally more reactive than internal enes. | |

| Substitution | Disubstitution on a terminal carbon significantly reduces reactivity. | |

| Cis/Trans Isomerism | Cis isomers can isomerize to less reactive trans isomers. | |

| Cyclic Structures | Reactivity is dependent on ring strain and stereoelectronics. |

Nucleophile-Catalyzed Thiol-Michael Addition Reactions

The thiol-Michael addition, a conjugate addition of a thiol to an electron-deficient alkene, is a highly efficient method for the synthesis of thioethers, including this compound. This reaction can be catalyzed by either bases or nucleophiles. Nucleophile-initiated thiol-Michael reactions have gained considerable attention due to their often faster reaction rates and milder reaction conditions compared to base-catalyzed processes.

Phosphines and amines are commonly employed as nucleophilic catalysts. Phosphines, in particular, have been shown to be highly effective, often catalyzing the reaction much more rapidly and efficiently than amine catalysts. The choice of catalyst can significantly impact the reaction kinetics and selectivity.

The reactivity in nucleophile-catalyzed thiol-Michael additions is also dependent on the nature of both the thiol and the Michael acceptor (the 'ene'). Thiols with lower pKa values, such as mercaptopropionate esters, are generally more reactive than alkyl thiols like hexanethiol. Similarly, the structure of the activated alkene plays a crucial role, with the degree of activation and substitution pattern influencing the reaction rate.

Proposed Anionic Chain Mechanism

The nucleophile-initiated thiol-Michael addition is proposed to proceed through an anionic chain mechanism. In this mechanism, the nucleophilic catalyst initially attacks the electron-deficient alkene (Michael acceptor) to form a zwitterionic intermediate. This intermediate is a strong base that then deprotonates a thiol molecule, generating a thiolate anion.

This newly formed thiolate anion is the key nucleophilic species that adds to another molecule of the Michael acceptor, forming a carbanion. This carbanion then abstracts a proton from another thiol molecule, thereby regenerating the thiolate anion and propagating the chain reaction. The catalyst is only required to initiate this cycle.

The key steps in the proposed anionic chain mechanism are:

Initiation: The nucleophilic catalyst attacks the alkene to form a zwitterionic intermediate, which then deprotonates a thiol to generate a thiolate anion.

Propagation: The thiolate anion adds to the alkene, and the resulting carbanion is protonated by another thiol molecule, regenerating the thiolate anion.

Catalyst Specificity and Side Reaction Mitigation

The choice of catalyst in nucleophile-initiated thiol-Michael additions is critical for achieving high efficiency and minimizing side reactions. Tertiary phosphines, such as dimethylphenylphosphine (B1211355) (DMPP) and tri-n-propylphosphine, are particularly effective catalysts, leading to quantitative conversions in short reaction times even at very low concentrations. Primary amines are also effective, though generally less so than phosphines.

A potential side reaction in phosphine-catalyzed thiol-Michael additions is the addition of the phosphine (B1218219) catalyst itself to the activated alkene. This can be mitigated by using the phosphine in catalytic amounts. When used in stoichiometric or excess amounts, the formation of these by-products can become significant.

The following table provides a comparison of the efficiency of different nucleophilic catalysts for the thiol-Michael addition reaction.

| Catalyst | Catalyst Type | Relative Efficiency | Potential Side Reactions | Mitigation Strategy | Reference |

| Dimethylphenylphosphine (DMPP) | Tertiary Phosphine | Very High | Addition of catalyst to alkene | Use in catalytic amounts | |

| Tri-n-propylphosphine | Tertiary Phosphine | Very High | Addition of catalyst to alkene | Use in catalytic amounts | |

| Hexylamine | Primary Amine | Moderate | Aza-Michael addition | Control of stoichiometry and reaction conditions | |

| Triethylamine (TEA) | Tertiary Amine | Lower than phosphines | Acts more as a base than a nucleophile | Not ideal for nucleophilic initiation |

Alternative and Emerging Synthetic Routes

While thiol-ene and thiol-Michael reactions are prevalent in modern organic synthesis, other routes to this compound exist. A traditional and straightforward method is the direct esterification of 2-mercaptopropionic acid with propanol. This reaction is typically catalyzed by a strong acid, such as sulfuric acid or p-toluenesulfonic acid, and is driven to completion by the removal of water. The optimization of catalyst concentration is crucial in this process to maximize the purity of the desired ester and minimize the formation of side-products like thioesters.

Another established synthetic approach is the addition of hydrogen sulfide (H₂S) to propyl acrylate . This reaction can be catalyzed by basic catalysts, including anion-exchange resins or solid supports with basic functional groups. This method provides a direct route to the corresponding 3-mercaptopropionate (B1240610) ester, and with appropriate starting materials, can be adapted for 2-mercaptopropionate synthesis.

Emerging synthetic strategies often focus on greener and more sustainable methodologies. Biocatalysis, for instance, presents a promising avenue for the synthesis of mercaptoesters. The use of enzymes, such as lipases, could enable the chemo- and enantioselective synthesis of these compounds under mild reaction conditions. Additionally, the biosynthesis of polythioesters, including those derived from mercaptopropionate, has been demonstrated in engineered microorganisms, suggesting the potential for biotechnological production of related small molecules in the future.

Reaction Mechanisms Involving the Thiol and Ester Functionalities

Nucleophilic Reactivity of the Thiol Group (-SH)

The thiol group (-SH) of this compound is its most reactive functional group and is responsible for its characteristic nucleophilicity. The sulfur atom of the thiol possesses lone pairs of electrons, making it a soft nucleophile that readily participates in a variety of chemical transformations.

The nucleophilic character of the thiol is highly dependent on its pKa value. The deprotonation of the thiol to its corresponding thiolate anion (RS⁻) significantly enhances its nucleophilicity. The pKa of a thiol is influenced by the electronic effects of neighboring substituents. For mercaptopropionate esters, the electron-withdrawing nature of the ester group lowers the pKa of the thiol compared to simple alkyl thiols, making it more acidic and facilitating the formation of the more reactive thiolate anion.

The nucleophilic thiol group readily undergoes Michael additions to α,β-unsaturated carbonyl compounds, as discussed in the context of its synthesis. It also participates in nucleophilic substitution reactions (Sₙ2) with alkyl halides and other electrophiles with suitable leaving groups. Furthermore, the thiol group can react with epoxides in a ring-opening reaction.

The reactivity of the thiolate anion is a key factor in many of these transformations. The rate of reaction is often correlated with the concentration of the thiolate, which is a function of the thiol's pKa and the pH of the reaction medium.

The following table summarizes the pKa values of some representative thiols.

| Thiol | pKa | Reference |

| 5-thio-2-nitrobenzoic acid | 4.19 | |

| Glutathione (B108866) | 8.66 | |

| 2-Mercaptoethanol | 9.6 | |

| Cysteine | 8.3 |

Note: The pKa of this compound is not explicitly listed but is expected to be in a similar range to other mercaptoesters, which are generally more acidic than alkyl thiols.

Electrophilic Character of the Ester Carbonyl Group

The carbonyl carbon of the ester group in this compound possesses a significant electrophilic character. This electrophilicity arises from the polarization of the carbon-oxygen double bond, where the more electronegative oxygen atom draws electron density away from the carbon, resulting in a partial positive charge on the carbonyl carbon. This makes it susceptible to attack by nucleophiles.

Compared to a standard oxygen ester, the thioester linkage in this compound imparts distinct electronic properties. The larger size of the sulfur atom and the poorer overlap of its 3p orbitals with the 2p orbitals of the carbonyl carbon lead to less effective resonance stabilization of the carbonyl group compared to its oxygen ester counterpart. This reduced resonance results in a more electrophilic carbonyl carbon in thioesters, making them generally more reactive towards nucleophilic acyl substitution.

Table 1: Comparison of General Electrophilicity of Carbonyl Compounds

| Carbonyl Compound | Relative Electrophilicity | Reason |

| Acyl Chloride | Very High | Strong inductive effect of chlorine and poor resonance. |

| Acid Anhydride | High | Good leaving group (carboxylate). |

| Thioester | Moderate to High | Reduced resonance stabilization compared to esters. |

| Ester | Moderate | Resonance stabilization from the alkoxy group. |

| Amide | Low | Strong resonance stabilization from the nitrogen lone pair. |

This table provides a generalized comparison and the exact reactivity can be influenced by various factors.

Intramolecular and Intermolecular Reactions

The presence of both a thiol (-SH) and a thioester group in the same molecule allows for a range of potential intramolecular and intermolecular reactions.

Intramolecular Reactions:

Under specific conditions, the thiol group can act as an internal nucleophile, potentially leading to cyclization reactions. For instance, in the presence of a base, the thiol can be deprotonated to form a thiolate. This thiolate could then attack the electrophilic carbonyl carbon of the thioester. While this would lead to a tetrahedral intermediate, the subsequent reformation of the carbonyl would likely expel the propyloxy group, leading to the formation of a cyclic thioester lactone (a thialactone). The favorability of such a reaction would depend on the ring size of the resulting cyclic compound, with five- and six-membered rings being generally more stable and thus more likely to form.

Intermolecular Reactions:

This compound can participate in various intermolecular reactions, primarily involving its thiol and thioester functionalities.

Thiol-Thioester Exchange: In the presence of another thiol or thiolate, this compound can undergo a thiol-thioester exchange reaction. This is a reversible process where the external thiol attacks the thioester carbonyl, leading to the displacement of the original thiol and the formation of a new thioester. This type of dynamic covalent chemistry is utilized in various applications, including self-healing materials and dynamic combinatorial libraries.

Nucleophilic Acyl Substitution: The electrophilic thioester can react with a variety of external nucleophiles, such as amines to form amides, or alcohols to form oxygen esters (transesterification). These reactions typically require a catalyst, such as an acid or a base, to proceed at a reasonable rate.

Thiol-Ene "Click" Reaction: The thiol group can participate in radical-mediated thiol-ene reactions with alkenes. researchgate.netrsc.org This "click" chemistry approach is highly efficient and allows for the formation of carbon-sulfur bonds under mild conditions, often initiated by light or a radical initiator. researchgate.netrsc.org

Computational Chemistry Approaches to Reaction Mechanism Prediction

Due to the limited experimental data on the specific reaction mechanisms of this compound, computational chemistry serves as a powerful tool to predict and understand its reactivity.

Density Functional Theory (DFT) Studies of Reaction Pathways

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. It can be employed to calculate the energies of reactants, products, transition states, and intermediates along a reaction pathway. This information allows for the determination of activation energies and reaction enthalpies, providing insight into the feasibility and kinetics of a proposed mechanism.

For this compound, DFT studies could be used to:

Model Nucleophilic Attack: Calculate the energy profile for the attack of various nucleophiles on the thioester carbonyl, confirming its electrophilic nature and predicting the relative rates of different substitution reactions.

Investigate Intramolecular Cyclization: Determine the activation barrier for the intramolecular attack of the thiol group on the thioester, assessing the likelihood of thialactone formation and the stability of the resulting cyclic structures.

Elucidate Thiol-Ene Reaction Mechanisms: Model the radical addition of the thiol to an alkene, identifying the key transition states and intermediates involved in the thiol-ene reaction.

Table 2: Hypothetical DFT-Calculated Parameters for a Reaction Pathway

| Species | Relative Energy (kcal/mol) | Description |

| Reactants | 0.0 | This compound + Nucleophile |

| Transition State 1 | +15.2 | Formation of the tetrahedral intermediate |

| Tetrahedral Intermediate | -5.7 | Intermediate species after nucleophilic attack |

| Transition State 2 | +12.8 | Expulsion of the leaving group |

| Products | -10.3 | Substituted product + Leaving group |

Note: These are hypothetical values for illustrative purposes and would need to be calculated using specific DFT methods.

Molecular Dynamics Simulations of Reaction Intermediates

Molecular Dynamics (MD) simulations provide a means to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a collection of atoms, MD simulations can model the dynamic evolution of molecules, including the conformational changes and solvent effects that influence reaction pathways. mdpi.commdpi.com

In the context of this compound, MD simulations could be particularly useful for:

Studying Conformational Effects: Analyzing the conformational flexibility of the molecule and identifying the specific conformations that are most favorable for intramolecular reactions. The distance and orientation between the thiol group and the thioester carbonyl can be monitored over time to assess the probability of a reactive encounter.

Simulating Solvation Effects: Investigating the role of the solvent in stabilizing or destabilizing reaction intermediates and transition states. The explicit inclusion of solvent molecules in an MD simulation can provide a more realistic picture of the reaction environment.

Exploring the Dynamics of Intermediates: Simulating the lifetime and dynamic behavior of key reaction intermediates, such as the tetrahedral intermediate in nucleophilic acyl substitution, to better understand their stability and subsequent reaction steps.

By combining DFT calculations for energetic information with MD simulations for dynamic insights, a comprehensive theoretical understanding of the reaction mechanisms of this compound can be achieved, guiding future experimental work in this area.

Spectroscopic and Advanced Analytical Characterization of Propyl 2 Mercaptopropionate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the hydrogen atoms in a molecule. The spectrum for Propyl 2-mercaptopropionate is expected to show distinct signals for each unique proton environment. The chemical shift (δ) of each signal indicates the electronic environment of the protons, the integration value corresponds to the number of protons in that environment, and the splitting pattern (multiplicity) reveals the number of neighboring protons, following the n+1 rule. docbrown.info

The expected ¹H NMR signals for this compound are detailed below:

Propyl Group Protons: The three sets of protons in the propyl ester group are chemically distinct. The terminal methyl group (-CH₃) protons would appear furthest upfield. The adjacent methylene (B1212753) group (-CH₂-) protons would be split by both the terminal methyl and the methylene group attached to the oxygen. The methylene group bonded to the ester oxygen (-O-CH₂-) would be the most downfield of the propyl protons due to the oxygen's deshielding effect.

Mercaptopropionate Moiety Protons: The methyl group protons (-CH(SH)CH₃) attached to the chiral center would appear as a doublet. The single proton on the chiral carbon (-CH(SH)-) would be a quartet, split by the adjacent methyl group. The thiol proton (-SH) often appears as a broad singlet, and its chemical shift can be variable.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Assigned Protons | Predicted Chemical Shift (δ, ppm) | Predicted Splitting Pattern | Integration |

|---|---|---|---|

| -O-CH₂-CH₂-CH₃ | ~0.9 | Triplet (t) | 3H |

| -O-CH₂-CH₂ -CH₃ | ~1.6 | Sextet (sxt) | 2H |

| -O-CH₂ -CH₂-CH₃ | ~4.0 | Triplet (t) | 2H |

| -CH(SH)-CH₃ | ~1.5 | Doublet (d) | 3H |

| -CH (SH)-CH₃ | ~3.4 | Quartet (q) | 1H |

Note: Predicted values are based on standard chemical shift tables and analysis of similar structures like propyl propionate (B1217596) and ethyl 2-mercaptopropionate. Actual values may vary based on solvent and experimental conditions. chemicalbook.comchemicalbook.com

Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the number of non-equivalent carbon atoms and to identify the types of carbon environments (e.g., C=O, C-O, C-S, CH₃, CH₂, CH). docbrown.info For this compound, six distinct signals are expected, corresponding to the six carbon atoms in the molecule. docbrown.info

The predicted chemical shifts for the carbon atoms are as follows:

Carbonyl Carbon: The ester carbonyl carbon (C=O) is the most deshielded and will appear furthest downfield.

Carbons Bonded to Heteroatoms: The carbon atom bonded to the sulfur (-CH(SH)-) and the carbon atom bonded to the ester oxygen (-O-CH₂-) will have characteristic shifts in the mid-range of the spectrum.

Alkyl Carbons: The remaining alkyl carbons of the propyl group and the methyl group on the propionate moiety will appear in the upfield region of the spectrum. docbrown.info

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Assigned Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C =O | ~172 |

| -O-CH₂ -CH₂-CH₃ | ~67 |

| -CH (SH)-CH₃ | ~38 |

| -O-CH₂-CH₂ -CH₃ | ~22 |

| -CH(SH)-CH₃ | ~21 |

Note: Predicted values are based on standard chemical shift tables and analysis of related compounds like 2-Mercaptopropionic acid. chemicalbook.comspectrabase.com The relative size of the signals does not directly correspond to the ratio of carbon atoms. docbrown.info

While 1D NMR spectra provide foundational data, two-dimensional (2D) NMR experiments are crucial for unambiguously assigning signals and confirming the molecular structure by revealing correlations between nuclei. libretexts.orgnih.gov

Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are spin-spin coupled, typically through two or three bonds. emerypharma.comsdsu.edu For this compound, a COSY spectrum would show cross-peaks connecting the signals of adjacent protons. Key correlations would include:

The -O-CH₂- protons with the central -CH₂- protons of the propyl group.

The central -CH₂- protons with the terminal -CH₃ protons of the propyl group.

The -CH(SH)- proton with the adjacent -CH₃ protons.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the signals of directly attached carbon atoms (one-bond ¹H-¹³C correlations). sdsu.educolumbia.edu HSQC is highly sensitive and allows for the definitive assignment of which protons are attached to which carbons. libretexts.org For example, it would show a cross-peak between the proton signal at ~4.0 ppm and the carbon signal at ~67 ppm, confirming the assignment of the -O-CH₂- group.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment reveals correlations between protons and carbons over longer ranges, typically two to three bonds (²JCH, ³JCH). columbia.edulibretexts.org This is vital for piecing together the molecular framework, especially around quaternary carbons or heteroatoms. Key HMBC correlations for this compound would include:

Correlations from the -O-CH₂- protons to the carbonyl carbon (C=O).

Correlations from the -CH(SH)- proton and its adjacent methyl protons to the carbonyl carbon.

Correlations from the thiol proton (-SH) to the carbon it is attached to (-CH(SH)-).

Solid-state NMR (ssNMR) is a powerful technique for characterizing the structure and dynamics of materials in their solid form. mdpi.com While solution-state NMR provides data on molecules tumbling rapidly in a solvent, ssNMR is used for insoluble or solid-phase samples, such as polymers or compounds embedded in a material matrix. amanote.com Techniques like Cross-Polarization (CP) and Magic Angle Spinning (MAS) are employed to obtain high-resolution spectra from solid samples. researchgate.net

If this compound were incorporated into a polymer or other solid material, ssNMR could be used to:

Investigate the conformation of the molecule within the solid matrix.

Study the dynamics and mobility of the propyl and mercaptopropionate moieties.

Characterize the interactions between the molecule and the surrounding material.

Mass Spectrometry (MS) Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. rjstonline.com It is a cornerstone for the identification and purity assessment of volatile compounds like this compound. diabloanalytical.com

Purity Assessment: In a GC-MS analysis, the sample is first vaporized and passed through a long capillary column (the GC component). Compounds are separated based on their boiling points and interactions with the column's stationary phase. Each separated compound elutes at a specific retention time. The purity of a this compound sample can be determined by the presence of a single major peak in the resulting chromatogram. The relative area of any minor peaks can be used to quantify impurities.

Identification: As each compound elutes from the GC column, it enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). nih.gov This high-energy process causes the molecule (molecular ion, M⁺) to break apart into smaller, characteristic fragment ions. mdpi.com The mass spectrometer separates these ions based on their m/z ratio, producing a mass spectrum that serves as a molecular "fingerprint."

For this compound (Molecular Weight: 148.22 g/mol ), the mass spectrum would be expected to show a molecular ion peak at m/z = 148. hmdb.ca Key fragmentation pathways could include:

Loss of the propyl group ([M-43]⁺) or propoxy group ([M-59]⁺).

Cleavage of the C-S bond.

Fragmentation of the propionate backbone. The resulting fragmentation pattern can be compared to spectral libraries for positive identification. diabloanalytical.comnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) for Derivatized Thiols

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique for the separation, identification, and quantification of chemical compounds. However, for molecules with poor ionization efficiency, such as certain thiols, chemical derivatization is often employed prior to analysis to enhance sensitivity. nih.gov The derivatization process modifies the analyte to improve its chromatographic behavior and increase its ionization efficiency, leading to a stronger signal in the mass spectrometer. nih.gov

For thiols like this compound, the reactive sulfhydryl (-SH) group is an ideal target for derivatization. Various reagents can be used to attach a tag that imparts a permanent positive charge or significantly improves proton affinity, facilitating detection in positive ion mode mass spectrometry. This approach has been successfully applied to other sulfur-containing compounds and analytes. For instance, a method involving derivatization with 3-mercaptopropionic acid was developed for the quantification of menadione (B1676200) in human plasma, which resulted in a 33-fold increase in sensitivity compared to direct analysis of the underivatized compound. nih.gov

The general workflow for such an analysis involves:

Derivatization: The thiol sample is reacted with a suitable derivatizing agent under optimized conditions (e.g., temperature, time, pH).

Chromatographic Separation: The derivatized analyte is injected into an HPLC system, typically with a reversed-phase column, to separate it from the matrix and other components.

Mass Spectrometric Detection: The eluent from the HPLC is introduced into the mass spectrometer, where the derivatized molecule is ionized (e.g., by electrospray ionization - ESI) and detected, often using tandem mass spectrometry (MS/MS) for enhanced selectivity and structural confirmation.

This derivatization strategy allows for the detection of thiols at very low concentrations, which is crucial in various analytical applications. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification of organic compounds by providing highly accurate mass measurements. nih.gov Unlike low-resolution mass spectrometry, which measures mass-to-charge ratios (m/z) to the nearest whole number, HRMS can determine m/z values to several decimal places. researchgate.net This precision allows for the determination of a molecule's elemental formula, as each unique combination of atoms has a distinct "exact mass."

For this compound, with the chemical formula C6H12O2S, HRMS provides a significant advantage. The ability to obtain accurate mass measurements enables confident identification and differentiation from isobaric compounds (molecules with the same nominal mass but different elemental compositions). nih.gov

The high resolving power of HRMS also allows for the clear separation of isotopic peaks, further confirming the elemental composition of the analyte. researchgate.net This level of detail is critical for structural elucidation, metabolite identification, and impurity profiling in pharmaceutical and chemical research. nih.govresearchgate.net Modern HRMS platforms can achieve mass accuracies within 1 mDa, providing a high degree of confidence in the assigned chemical formula. nih.gov

Table 1: Accurate Mass Determination of this compound by HRMS

| Parameter | Value |

|---|---|

| Molecular Formula | C6H12O2S |

| Monoisotopic Mass (Theoretical) | 148.05580 u |

| Exemplary HRMS Measured Mass | 148.05575 u |

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS for Polymeric Derivatives

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry is a soft ionization technique particularly suited for the analysis of large, non-volatile molecules such as synthetic polymers, proteins, and oligonucleotides. youtube.comnih.gov This method allows for the ionization of large molecules with minimal fragmentation, which is a significant advantage over other ionization techniques. youtube.com

In the context of this compound, MALDI-TOF MS would be the premier analytical method for characterizing polymeric materials synthesized using this compound, for example, as a monomer or a chain-transfer agent in polymerization reactions. The technique provides detailed information about the polymer, including:

Absolute molecular weight distribution

Average molecular weights (Mn, Mw)

Polymer dispersity (Đ)

End-group identification

Copolymer composition

The MALDI-TOF process involves three main steps: youtube.com

Sample Preparation: The polymer sample is co-crystallized with a large molar excess of a matrix compound (e.g., 2,5-dihydroxybenzoic acid) on a metal target plate. youtube.comyoutube.com

Laser Desorption/Ionization: A pulsed laser irradiates the sample spot. The matrix absorbs the laser energy, leading to the desorption and ionization of both the matrix and the embedded polymer molecules. youtube.com

Time-of-Flight Analysis: The generated ions are accelerated into a flight tube and separated based on their mass-to-charge ratio, with lighter ions reaching the detector faster than heavier ones. nih.gov

The resulting spectrum displays a series of peaks, each corresponding to a specific polymer chain length, allowing for a detailed characterization of the polymeric derivative's structure and distribution.

Infrared (IR) and Raman Spectroscopy

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy is a versatile and widely used technique for the identification of functional groups within a molecule. mdpi.com The method is based on the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds at specific frequencies. The resulting spectrum acts as a molecular "fingerprint," providing structural information. mdpi.com

For this compound, an FTIR spectrum would exhibit characteristic absorption bands corresponding to its primary functional groups. Analysis of similar compounds allows for the prediction of the key vibrational frequencies. researchgate.netresearchgate.net

Table 2: Predicted FTIR Absorption Bands for this compound

| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Ester | C=O Stretch | ~1740 |

| Ester | C-O Stretch | ~1200-1100 |

| Thiol | S-H Stretch | ~2600-2550 (typically weak) |

| Alkyl | C-H Stretch | ~2950-2850 |

| Alkyl | C-H Bend | ~1460-1375 |

The presence of a strong absorption band around 1740 cm⁻¹ would confirm the carbonyl group of the ester, while peaks in the 2950-2850 cm⁻¹ region would indicate the aliphatic C-H bonds. researchgate.net The C-S bond absorption is expected in the lower frequency region of the spectrum. researchgate.net The S-H stretching vibration is characteristically weak and may be difficult to observe.

Raman Spectroscopy for Vibrational Fingerprinting

Raman spectroscopy is another form of vibrational spectroscopy that is complementary to FTIR. It measures the inelastic scattering of monochromatic light, usually from a laser source. While FTIR is based on the absorption of light, Raman relies on changes in the polarizability of a molecule's electron cloud during vibration.

This technique is particularly sensitive to non-polar and symmetric bonds, which may be weak or inactive in an FTIR spectrum. For this compound, Raman spectroscopy would provide a distinct vibrational fingerprint, with strong signals expected for:

S-H Stretch: The thiol group often produces a more distinct peak in Raman than in FTIR.

C-S Stretch: The carbon-sulfur bond is also typically Raman active.

C-C Backbone: The carbon backbone of the propyl and propionate groups would show characteristic vibrations.

By combining data from both FTIR and Raman spectroscopy, a more complete vibrational profile of this compound can be obtained, enabling confident structural confirmation and differentiation from isomers.

Chromatographic Separations and Advanced Detection

The separation and purification of this compound from reaction mixtures or complex matrices can be effectively achieved using chromatographic techniques. Given its likely volatility and molecular weight, both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are viable methods.

Studies on the structurally similar compound n-propyl propionate have demonstrated successful separation using fixed-bed chromatography with an Amberlyst 46 resin, indicating the suitability of adsorptive chromatographic methods. tuni.firesearchgate.net

Gas Chromatography (GC): Due to its probable boiling point, GC would be a primary technique for the analysis of this compound. A non-polar or mid-polarity capillary column could be used for separation. For detection, a standard Flame Ionization Detector (FID) would provide high sensitivity. For enhanced selectivity, especially in complex matrices, a sulfur-specific detector such as a Sulfur Chemiluminescence Detector (SCD) or a Flame Photometric Detector (FPD) would be highly effective. Coupling GC with Mass Spectrometry (GC-MS) would allow for definitive identification based on the compound's mass spectrum.

High-Performance Liquid Chromatography (HPLC): HPLC offers an alternative separation method, particularly if the compound is part of a less volatile mixture or if derivatization is performed. A reversed-phase C18 column with a mobile phase consisting of a mixture of water and an organic solvent (e.g., acetonitrile (B52724) or methanol) would be a typical starting point. Detection could be achieved using a UV detector if the molecule possesses a suitable chromophore, or more universally with an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD). For the highest specificity, coupling HPLC with a mass spectrometer (LC-MS) is the preferred approach. mdpi.com

High-Performance Liquid Chromatography (HPLC) with Specialized Detectors

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of thiols like this compound, which may require derivatization to enhance detection. Due to the thiol group's lack of a strong native chromophore, specialized detectors are often employed following a pre-column derivatization step that attaches a fluorescent or electrochemically active tag to the molecule.

Research Findings: The analysis of structurally related thiols is well-documented, providing a framework for this compound. For instance, methods have been developed for other mercaptans using derivatizing agents that react specifically with the sulfhydryl (-SH) group. A common agent is 4,4'-dithiodipyridine (DTDP), which reacts rapidly with thiols at ambient pH to form stable derivatives. adelaide.edu.au These derivatives can then be enriched using solid-phase extraction (SPE) before analysis.

For detection, HPLC systems are often coupled with tandem mass spectrometry (HPLC-MS/MS), which provides excellent sensitivity and selectivity. adelaide.edu.au Alternatively, fluorescence detectors can be used if a fluorescent tag is introduced. This approach offers high sensitivity, enabling the detection of trace levels of the compound. The choice of stationary phase is typically a C18 reversed-phase column, which separates compounds based on their hydrophobicity.

Below is a representative table of performance data for an HPLC-MS/MS method for thiol analysis, illustrating the typical parameters that would be validated for a this compound assay.

Table 1: Representative HPLC Method Performance for Thiol Analysis

| Parameter | Value | Description |

|---|---|---|

| Column | C18 Reversed-Phase (e.g., 100 x 2.1 mm, 1.8 µm) | Standard column for separating non-polar to moderately polar compounds. |

| Mobile Phase | Gradient of Water with 0.1% Formic Acid and Acetonitrile | Creates a polarity gradient to elute compounds with varying affinities. |

| Derivatizing Agent | 4,4'-dithiodipyridine (DTDP) | Reacts with the thiol group to form a stable derivative for analysis. |

| Detector | Tandem Mass Spectrometer (MS/MS) | Provides high selectivity and sensitivity through specific mass transitions. |

| Limit of Quantification (LOQ) | 0.5 - 5 ng/L | Demonstrates the method's ability to measure very low concentrations. |

| Linearity (r²) | >0.99 | Indicates a strong linear relationship between concentration and detector response. |

| Recovery | 95 - 110% | Shows the efficiency of the extraction process from a sample matrix. |

Gas Chromatography (GC) with Selective Detectors

Given its volatility, as suggested by its characteristic meaty odor, Gas Chromatography (GC) is a highly suitable technique for the analysis of this compound. Standard Flame Ionization Detectors (FID) can be used, but for matrices where interferences are present or when higher sensitivity for sulfur is required, selective detectors are superior.

Research Findings: The analysis of volatile sulfur compounds in various matrices, such as petroleum products and natural gas, is well-established and employs several sulfur-selective detectors. americanlaboratory.comchromatographyonline.comsgs.com

Sulfur Chemiluminescence Detector (SCD): This detector is highly specific to sulfur and provides an equimolar response, meaning the signal is directly proportional to the number of sulfur atoms entering the detector. It is known for its high sensitivity and selectivity over hydrocarbons. sgs.comgoogleapis.com

Flame Photometric Detector (FPD) and Pulsed Flame Photometric Detector (PFPD): The FPD and its more advanced version, the PFPD, are also selective for sulfur. They are generally more robust and less expensive than an SCD. googleapis.comrestek.com A significant challenge with FPD/PFPD is the "quenching" effect, where co-eluting hydrocarbons can suppress the sulfur signal, leading to inaccurate quantification. americanlaboratory.comrestek.com Therefore, chromatographic separation from the matrix is critical. Specialized capillary columns, such as those with a Low Sulfur stationary phase, have been developed to achieve baseline resolution of sulfur compounds from hydrocarbon matrices like propylene. americanlaboratory.com

The following table compares the characteristics of common selective detectors used in the GC analysis of sulfur compounds.

Table 2: Comparison of Selective GC Detectors for Sulfur Compound Analysis

| Detector | Principle of Operation | Selectivity (S vs. C) | Advantages | Disadvantages |

|---|---|---|---|---|

| Sulfur Chemiluminescence (SCD) | Measures light from a chemiluminescent reaction involving sulfur dioxide. | High (>10⁷) | Highly sensitive and selective, equimolar response. | Higher cost and complexity. |

| Pulsed Flame Photometric (PFPD) | Measures light emission from sulfur species in a hydrogen-rich flame. | Moderate (~10⁶) | Robust, less expensive than SCD, good sensitivity. | Susceptible to hydrocarbon quenching. |

| Mass Spectrometer (MS) | Ionizes molecules and separates them based on mass-to-charge ratio. | Variable (High in SIM mode) | Provides structural information, high selectivity in SIM mode. | Can have interference from matrix ions with similar m/z. |

Ultra-Performance Liquid Chromatography (UPLC) Hyphenated Techniques

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, utilizing columns with smaller sub-2 µm particles. This results in dramatically improved resolution, speed, and sensitivity. When hyphenated with advanced detectors, particularly mass spectrometry (UPLC-MS), it becomes an exceptionally powerful tool for analyzing complex samples.

Research Findings: For thiol analysis, UPLC is often coupled with tandem mass spectrometry (UPLC-MS/MS). This hyphenation combines the superior separation power of UPLC with the high sensitivity and specificity of MS/MS detection. Methods for analyzing various thiols in complex biological and beverage samples often involve derivatization to stabilize the reactive thiol group and improve chromatographic behavior. researchgate.netnih.gov For instance, N-ethylmaleimide (NEM) is a common derivatizing agent that rapidly reacts with thiols to form stable thioether adducts, preventing oxidation during sample preparation. nih.gov

The primary advantages of UPLC over HPLC for the analysis of this compound and its derivatives include significantly shorter run times (e.g., 2-5 minutes vs. 15-30 minutes for HPLC) and sharper, narrower peaks, which leads to higher resolution between analytes and increased peak height for better sensitivity.

This table summarizes a comparison of typical performance metrics between HPLC and UPLC for a comparable analytical method.

Table 3: Performance Comparison of HPLC vs. UPLC for Thiol Analysis

| Parameter | Conventional HPLC | UPLC | Advantage of UPLC |

|---|---|---|---|

| Particle Size | 3 - 5 µm | < 2 µm | Higher efficiency and resolution. |

| Typical Flow Rate | 1.0 - 2.0 mL/min | 0.2 - 0.6 mL/min | Lower solvent consumption. |

| Analysis Time | 15 - 30 min | 2 - 8 min | Higher throughput. |

| Peak Capacity | Lower | Higher | Better separation of complex mixtures. |

| System Pressure | 1000 - 4000 psi | 6000 - 15000 psi | Enables use of smaller particles for higher efficiency. |

| Sensitivity | Good | Excellent | Narrower peaks lead to greater peak height and better signal-to-noise. |

Other Advanced Analytical Methods

Surface Plasmon Resonance (SPR) Spectroscopy for Molecular Interactions

Surface Plasmon Resonance (SPR) is a label-free optical technique used to monitor biomolecular interactions in real-time. youtube.comresearchgate.net It measures changes in the refractive index at the surface of a sensor chip, which is typically coated with a thin layer of gold. The thiol group of this compound provides a natural chemical handle for direct immobilization onto the gold surface, making SPR an ideal technique to study its interactions with other molecules.

Research Findings: The strong affinity between sulfur and gold forms the basis for creating self-assembled monolayers (SAMs) on SPR sensor surfaces. escholarship.org this compound or a derivative could be immobilized on the chip via this S-Au bond. A solution containing a potential binding partner (the analyte) is then flowed over the surface. Any binding to the immobilized this compound layer causes an increase in mass on the surface, which alters the refractive index and is detected as a change in the SPR signal. The resulting sensorgram provides real-time data on the association and dissociation phases of the interaction. From this data, key kinetic and affinity parameters can be calculated.

The table below outlines the type of quantitative data that can be obtained from an SPR experiment studying the interaction of an analyte with immobilized this compound.

Table 4: Kinetic and Affinity Data from a Representative SPR Analysis

| Parameter | Symbol | Typical Units | Description |

|---|---|---|---|

| Association Rate Constant | kₐ | M⁻¹s⁻¹ | The rate at which the analyte binds to the immobilized ligand. |

| Dissociation Rate Constant | kₑ | s⁻¹ | The rate at which the analyte-ligand complex decays. |

| Equilibrium Dissociation Constant (Affinity) | Kₑ | M (molar) | The ratio of kₑ/kₐ; a measure of the strength of the interaction. A lower Kₑ indicates higher affinity. |

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition

X-ray Photoelectron Spectroscopy (XPS) is a highly surface-sensitive quantitative technique used to determine the elemental composition, empirical formula, and chemical state of the elements within the top 1-10 nanometers of a material's surface. This makes it exceptionally well-suited for characterizing surfaces that have been modified with this compound.

Research Findings: XPS has been extensively used to study self-assembled monolayers of thiols on gold surfaces. frontiersin.orgnih.govnih.gov When a surface is functionalized with this compound, XPS can confirm the success of the modification by detecting the presence of sulfur, carbon, and oxygen. More importantly, high-resolution scans of the elemental peaks provide chemical state information. The S 2p core level spectrum is particularly informative; the binding energy of the S 2p electrons can distinguish between sulfur in an unbound, free thiol group (S-H) and sulfur that has formed a covalent bond with the gold surface (S-Au). frontiersin.orgnih.govresearchgate.net Typically, the S 2p₃/₂ peak for a thiolate bound to gold appears at a binding energy of approximately 162 eV, while unbound or physisorbed thiols appear at a higher binding energy, around 163-164 eV. frontiersin.orgresearchgate.net

The following table lists the characteristic binding energies for the elements in this compound, which would be used to confirm its presence and bonding state on a surface.

Table 5: Representative XPS Binding Energies for Surface Analysis

| Element | Core Level | Chemical State | Typical Binding Energy (eV) |

|---|---|---|---|

| Sulfur | S 2p₃/₂ | Thiolate bonded to Gold (C-S-Au) | ~162.0 |

| Sulfur | S 2p₃/₂ | Free or Physisorbed Thiol (C-S-H) | ~163.4 - 164.0 |

| Carbon | C 1s | C-C, C-H | ~285.0 |

| Carbon | C 1s | C-S, C-O | ~286.5 |

| Carbon | C 1s | Ester (O-C=O) | ~289.0 |

| Oxygen | O 1s | Carbonyl (C=O) | ~532.0 |

| Oxygen | O 1s | Ester (C-O-C) | ~533.5 |

Thermogravimetric Analysis (TGA) for Thermal Stability of Derivatives

Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. oreilly.com It is used to determine the thermal stability of materials and to study their decomposition kinetics. While TGA might be used on this compound itself to determine its boiling point and decomposition temperature, it is particularly valuable for assessing the thermal stability of its derivatives, such as polymers or other materials that have been functionalized with the compound.

Research Findings: TGA is widely applied in polymer science to evaluate how additives or chemical modifications affect thermal stability. researchgate.net For example, if this compound were used as a chain transfer agent during polymerization or grafted onto a polymer backbone, TGA would be used to compare the thermal stability of the modified polymer to the unmodified parent material. The output from a TGA experiment is a thermogram, which plots mass percentage versus temperature. The onset temperature of decomposition and the temperature of maximum mass loss rate (obtained from the derivative of the TGA curve) are key indicators of thermal stability. A shift in these temperatures to higher values would indicate that the modification has improved the material's thermal stability. TGA has been used to study the thermal degradation patterns of various esters and related organic compounds, providing a baseline for interpreting results from more complex derivatives. aston.ac.ukresearchgate.net

This table shows hypothetical TGA data for a base polymer and the same polymer modified with a mercaptopropionate derivative, illustrating how the data is used to assess changes in thermal stability.

Table 6: Representative TGA Data for a Polymer and its Mercaptopropionate Derivative

| Material | Onset of Decomposition (Tₒₙₛₑₜ) | Temperature of Max. Mass Loss Rate (Tₘₐₓ) | Char Residue at 600°C (%) |

|---|---|---|---|

| Base Polymer | 350°C | 375°C | 5% |

| Polymer-graft-Propyl 2-mercaptopropionate | 365°C | 390°C | 8% |

Environmental Fate and Degradation Pathways of Propyl 2 Mercaptopropionate

Biodegradation Studies and Microbial Interactions

The presence of ester and thiol moieties in Propyl 2-mercaptopropionate suggests its susceptibility to microbial degradation. Generally, mercaptocarboxylic acids and their esters are considered to be biodegradable to a significant extent. The breakdown of this compound in the environment is expected to be initiated by the enzymatic activities of a diverse range of microorganisms.

While direct studies on this compound are not available, the degradation mechanisms can be inferred from related compounds.

Aerobic Degradation: In aerobic environments, the degradation of this compound is likely initiated by the hydrolysis of the ester bond. This reaction can be catalyzed by various microbial hydrolases, such as esterases and lipases, which are widespread in nature. The initial hydrolysis would yield propanol (B110389) and 2-mercaptopropionic acid. Subsequently, propanol, a simple alcohol, is readily mineralized by a wide range of microorganisms to carbon dioxide and water. The resulting 2-mercaptopropionic acid would undergo further degradation. The thiol group is susceptible to oxidation, potentially forming a sulfoxide (B87167) and eventually being converted to sulfate (B86663). The propionate (B1217596) backbone would likely enter central metabolic pathways, such as the beta-oxidation pathway, to be further broken down.

Anaerobic Degradation: Under anaerobic conditions, the degradation process would involve a different set of microbial consortia and metabolic pathways. The initial hydrolytic cleavage of the ester bond is also a probable first step, yielding propanol and 2-mercaptopropionic acid. In the absence of oxygen, these intermediates would be fermented. Propanol can be fermented to propionate and other short-chain fatty acids. The degradation of 2-mercaptopropionic acid under anaerobic conditions is less characterized but would likely involve pathways for mercaptan degradation. Some anaerobic bacteria, including certain sulfate-reducing bacteria, are known to degrade organosulfur compounds. The degradation of short-chain fatty acids like propionate in anaerobic systems is a well-established process involving syntrophic bacteria that convert them to acetate (B1210297), hydrogen, and carbon dioxide, which are then utilized by methanogenic archaea to produce methane. For instance, syntrophic propionate-oxidizing bacteria can degrade propionate to acetate and CO2 via the methylmalonyl-CoA pathway mdpi.com.

A summary of predicted degradation pathways is presented below:

| Condition | Initial Step | Intermediate Products | Final Products |

| Aerobic | Enzymatic hydrolysis of the ester bond | Propanol, 2-mercaptopropionic acid | Carbon dioxide, water, sulfate |

| Anaerobic | Enzymatic hydrolysis of the ester bond | Propanol, 2-mercaptopropionic acid, propionate, acetate | Methane, carbon dioxide, sulfide (B99878) |

The cleavage of the thiol ester bond in this compound is a critical step in its biodegradation. This reaction is catalyzed by a class of enzymes known as thioesterases. Thioesterases are hydrolases that specifically act on thioester bonds, releasing a thiol and a carboxylic acid. These enzymes are found in all domains of life and play crucial roles in various metabolic pathways, including fatty acid metabolism and the biosynthesis of secondary metabolites nih.govnih.gov.

Bacterial thioesterases exhibit a broad range of substrate specificities. Some are specific for short-chain acyl-CoAs, while others act on a wider variety of thioesters nih.gov. It is plausible that common soil and water bacteria possessing thioesterase activity would be capable of hydrolyzing this compound. Carboxylic ester hydrolases (CEHs), a broader class of enzymes, have also been shown to occasionally target thioester bonds mdpi.com. The enzymatic hydrolysis of the propyl ester bond would likely be carried out by carboxylesterases, which are also ubiquitous in microorganisms nih.gov.

The general mechanism for enzymatic thiol ester cleavage involves the activation of a water molecule by the enzyme's active site, which then acts as a nucleophile to attack the carbonyl carbon of the thioester, leading to the cleavage of the C-S bond.

Based on the predicted degradation pathways, the primary microbial metabolites of this compound are expected to be:

Propanol: Formed from the hydrolysis of the propyl ester bond.

2-Mercaptopropionic acid: The thiol-containing carboxylic acid resulting from the hydrolysis of the ester bond.

Propionate: Can be formed from the fermentation of propanol under anaerobic conditions.

Acetate: A common end product of the anaerobic degradation of organic compounds.

Sulfate: The ultimate oxidation product of the sulfur atom under aerobic conditions.

Sulfide: The reduced form of sulfur produced under anaerobic, sulfate-reducing conditions.

The accumulation of short-chain fatty acids like acetate and propionate has been observed in anaerobic environments where petroleum hydrocarbons are biodegraded researchgate.net.

A table of expected microbial metabolites is provided below:

| Metabolite | Precursor | Environmental Condition |

| Propanol | This compound | Aerobic and Anaerobic |

| 2-Mercaptopropionic acid | This compound | Aerobic and Anaerobic |

| Propionate | Propanol | Anaerobic |

| Acetate | Propionate, 2-mercaptopropionic acid | Anaerobic |

| Sulfate | 2-Mercaptopropionic acid | Aerobic |

| Sulfide | 2-Mercaptopropionic acid | Anaerobic |

While this compound is a small molecule and not a polymer, the challenges associated with the biodegradation of thiol-containing polymers can offer some insights into the factors that might influence its environmental persistence.

One of the primary challenges is the potential for the thiol groups to form disulfide bonds through oxidation. This cross-linking can reduce the bioavailability of the compound to microorganisms. However, for a small, volatile molecule like this compound, this is less likely to be a significant barrier to degradation compared to large polymers.

Another challenge is the potential toxicity of some volatile sulfur compounds to microorganisms at high concentrations nih.gov. While this compound is used as a flavoring agent and is generally recognized as safe at low concentrations, its impact on microbial communities at higher environmental concentrations is unknown. The volatility of some sulfur compounds also presents challenges for accurately assessing their biodegradation in standard laboratory tests situbiosciences.comresearchgate.net.

Photodegradation and Photo-oxidation Processes

In addition to biodegradation, this compound is susceptible to degradation by sunlight, a process known as photodegradation. This is particularly relevant for the compound when present in the upper layers of aquatic systems or on surfaces exposed to sunlight.

Both the ester and thiol functional groups in this compound can be affected by UV radiation.

Ester Group: The ester group itself does not strongly absorb UV radiation in the solar spectrum. However, the presence of other chromophores in the environment could lead to indirect photodegradation. Photosensitized reactions, involving naturally occurring substances like dissolved organic matter, can generate reactive oxygen species (ROS) such as hydroxyl radicals. These highly reactive species can attack the ester linkage, leading to its hydrolysis.

Thiol Group: The thiol group is more susceptible to direct and indirect photochemical reactions. Thiols can absorb UV radiation, leading to the homolytic cleavage of the S-H bond and the formation of a thiyl radical. These radicals are highly reactive and can participate in a variety of subsequent reactions, including dimerization to form disulfides or reaction with oxygen to produce sulfonyl radicals. The presence of organic nitrates can also influence the photochemical reactions of thiols researchgate.net.

A summary of potential photochemical reactions is provided below:

| Functional Group | UV-Induced Reaction | Potential Products |

| Ester | Indirect photolysis via ROS | Propanol, 2-mercaptopropionic acid |

| Thiol | Direct photolysis (S-H cleavage) | Thiyl radicals |

| Thiol | Reaction with ROS | Sulfoxides, sulfonic acids |

| Molecule | Photo-oxidation | Various smaller organic molecules, CO2 |

Formation of Photoproducts and Reaction Intermediates

The absorption of solar radiation can initiate the degradation of this compound, leading to the formation of various photoproducts and transient reaction intermediates. While specific photolysis studies on this compound are not extensively detailed in the literature, the degradation pathways can be inferred from the known photochemical behavior of its constituent functional groups—esters and thiols.

The primary photochemical processes likely involve the cleavage of the carbon-sulfur (C-S) bond and reactions involving the ester group. Atmospheric oxidation, initiated by hydroxyl (•OH) radicals, can lead to the formation of radical intermediates. researchgate.net For esters, a characteristic reaction is the α-ester rearrangement, which involves the rearrangement and subsequent decomposition of an alkoxyl radical intermediate. researchgate.net This can lead to the formation of smaller carboxylic acids and other radical species. researchgate.net

The presence of the thiol group introduces additional photochemical pathways. Thiols are known to be susceptible to photo-oxidation, which can lead to the formation of thiyl radicals (RS•). These highly reactive intermediates can then undergo a variety of subsequent reactions, including dimerization to form disulfides or reaction with oxygen to produce sulfonyl radicals (RSO2•), which are precursors to sulfonic acids.

Table 1: Potential Photoproducts and Reaction Intermediates of this compound

| Precursor Compound | Process | Potential Intermediates | Potential Final Products |

|---|---|---|---|